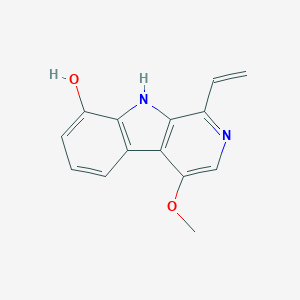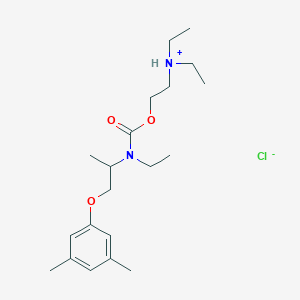
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride, also known as A-366, is a chemical compound that has been synthesized for scientific research purposes. This compound is classified as a selective inhibitor of histone lysine methyltransferase G9a, which plays a crucial role in regulating gene expression. The purpose of
Mécanisme D'action
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride selectively binds to the active site of G9a and inhibits its enzymatic activity. This leads to a decrease in the methylation of histone H3 lysine 9 (H3K9) and changes in gene expression. Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride has been shown to induce apoptosis in cancer cells and improve cognitive function in animal models of neurological disorders.
Effets Biochimiques Et Physiologiques
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride has been shown to have various biochemical and physiological effects, including changes in gene expression, cell proliferation, apoptosis, and cellular functions. Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride has been shown to inhibit the growth of cancer cells and improve cognitive function in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride in lab experiments include its selectivity for G9a, its ability to induce changes in gene expression, and its potential therapeutic applications. The limitations of using Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride in lab experiments include its low solubility in water, its potential toxicity, and its limited stability.
Orientations Futures
There are several future directions for the use of Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride in scientific research. These include the development of more potent and selective inhibitors of G9a, the investigation of the role of G9a in various diseases, and the development of therapeutic applications for Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride. Additionally, the use of Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride in combination with other drugs or therapies may provide a more effective treatment for various diseases.
Conclusion:
In conclusion, Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride is a chemical compound that has been synthesized for scientific research purposes. It is a selective inhibitor of histone lysine methyltransferase G9a and has been shown to have various biochemical and physiological effects. Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride has potential therapeutic applications and is an important tool for investigating the role of G9a in various diseases. Future research on Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride may lead to the development of more effective treatments for various diseases.
Méthodes De Synthèse
The synthesis of Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride involves several steps, including the preparation of the starting materials, reaction conditions, and purification methods. The starting materials for Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride synthesis are N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl) carbamic acid and 2-(diethylamino)ethyl chloride hydrochloride. The reaction conditions involve the use of solvents, catalysts, and reagents to facilitate the reaction. The purification methods include column chromatography and recrystallization.
Applications De Recherche Scientifique
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride has been widely used in scientific research as a selective inhibitor of histone lysine methyltransferase G9a. This enzyme plays a crucial role in regulating gene expression, and its dysregulation has been linked to various diseases, including cancer, neurological disorders, and cardiovascular diseases. Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride has been shown to inhibit the activity of G9a in vitro and in vivo, leading to changes in gene expression and cellular functions.
Propriétés
Numéro CAS |
101491-85-4 |
|---|---|
Nom du produit |
Carbamic acid, N-ethyl-N-(1-(3,5-xylyloxy)-2-propyl)-, 2-(diethylamino)ethyl ester, hydrochloride |
Formule moléculaire |
C20H35ClN2O3 |
Poids moléculaire |
387 g/mol |
Nom IUPAC |
2-[1-(3,5-dimethylphenoxy)propan-2-yl-ethylcarbamoyl]oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C20H34N2O3.ClH/c1-7-21(8-2)10-11-24-20(23)22(9-3)18(6)15-25-19-13-16(4)12-17(5)14-19;/h12-14,18H,7-11,15H2,1-6H3;1H |
Clé InChI |
AAXLJRGLJUBBDQ-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCOC(=O)N(CC)C(C)COC1=CC(=CC(=C1)C)C.[Cl-] |
SMILES canonique |
CC[NH+](CC)CCOC(=O)N(CC)C(C)COC1=CC(=CC(=C1)C)C.[Cl-] |
Synonymes |
2-[1-(3,5-dimethylphenoxy)propan-2-yl-ethyl-carbamoyl]oxyethyl-diethyl -azanium chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



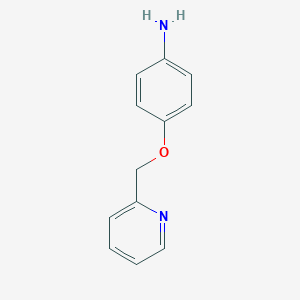
![1-[4-(Dimethylamino)-2-hydroxyphenyl]ethan-1-one](/img/structure/B10277.png)
![1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B10282.png)
![3-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B10285.png)
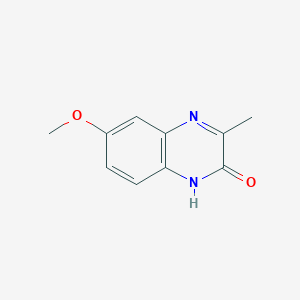
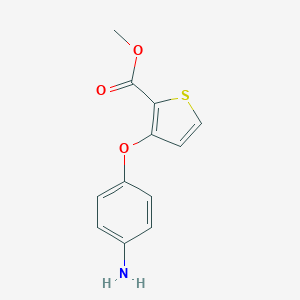
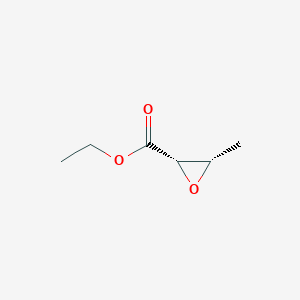

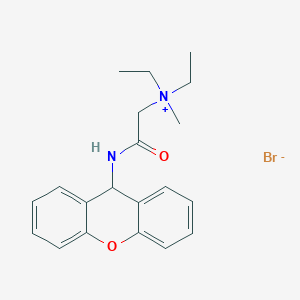
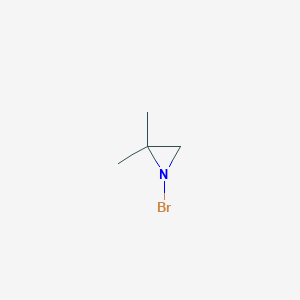
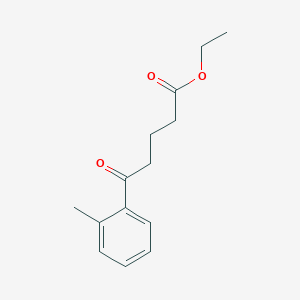
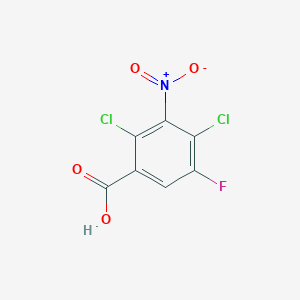
![N-[3-[2-(7-chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propylsulfamoyl]-4-octoxyphenyl]-2-octoxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide](/img/structure/B10301.png)
